

## Step 1: Initial Research and Information Gathering

**Author:** BenchChem Technical Support Team. **Date:** February 2026

### Compound of Interest

Compound Name: *Cinnamyl propionate*

CAS No.: 103-56-0

Cat. No.: B085909

[Get Quote](#)

I have initiated the process by conducting a series of targeted Google searches to build a solid foundation for the application note. The queries were designed to retrieve information on:

- **Cinnamyl Propionate's** Identity: Ascertaining the correct chemical structure, molecular formula (C<sub>12</sub>H<sub>14</sub>O<sub>2</sub>), and IUPAC name ([*(E)*-3-phenylprop-2-enyl] propanoate).
- Existing NMR Data: Locating any publicly available <sup>1</sup>H and <sup>13</sup>C NMR spectra or spectral data for **cinnamyl propionate** or closely related analogs like cinnamyl acetate. This will be crucial for the data interpretation section.
- NMR Theory and Practice: Gathering information on the fundamental principles of <sup>1</sup>H and <sup>13</sup>C NMR, standard sample preparation protocols, and the interpretation of spectral features like chemical shifts and coupling constants. This includes looking into advanced techniques like DEPT, COSY, and HSQC.
- Authoritative Sources: Identifying reputable sources such as scientific publications, chemical databases (like PubChem), and educational resources (like Chemistry LibreTexts) to ensure the scientific integrity of the application note.

The initial search results have provided valuable information, including the chemical structure of **cinnamyl propionate**, its molecular weight, and some existing <sup>1</sup>H NMR spectral data. I have also found general principles of NMR spectroscopy and sample preparation. However, a complete set of assigned <sup>1</sup>H and <sup>13</sup>C NMR data with clear coupling constants for **cinnamyl propionate** is not immediately available. Therefore, the next steps will involve a more detailed

analysis of the expected spectral features based on the known structure and general NMR principles, and a clear explanation of how to derive these assignments. I will also need to synthesize the information on advanced NMR techniques to explain how they can be used for unambiguous structure elucidation.

Based on the initial findings, I will proceed with structuring the application note. I have enough information to start drafting the introduction, the theoretical background, and the experimental protocols. The data interpretation section will be developed by predicting the spectra and then comparing it with any available real-world data found in the initial search. The references section will be built as I incorporate information from the gathered sources. The Graphviz diagrams will be created to visually represent the molecule and the experimental workflow. The subsequent steps will focus on filling in the details and ensuring a cohesive and authoritative final document.

## Step 2: Structuring the Application Note and Drafting Initial Sections

I will now move forward with creating the structure of the application note and drafting the initial sections. I have gathered sufficient information from the initial searches to begin this process.

Structure of the Application Note:

- Title:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy of **Cinnamyl Propionate**: An Application Note and Protocol
- Abstract: A brief overview of the application note, highlighting the importance of NMR in the structural characterization of **cinnamyl propionate**.
- 1. Introduction:
  - Briefly introduce **cinnamyl propionate**, its applications (e.g., fragrance and flavoring industries), and its chemical structure.
  - Explain the importance of spectroscopic techniques, particularly NMR, for quality control and structural elucidation of such compounds.

- State the purpose of the application note: to provide a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **cinnamyl propionate**.
- 2. Theoretical Principles of NMR Spectroscopy:
  - 2.1. Fundamentals of  $^1\text{H}$  NMR: Chemical shift, integration, and spin-spin coupling (J-coupling).
  - 2.2. Fundamentals of  $^{13}\text{C}$  NMR: Chemical shift, and the utility of broadband proton decoupling.
  - 2.3. Advanced 2D NMR Techniques: Briefly introduce COSY, HSQC, and DEPT, and their role in unambiguous signal assignment.
- 3. Experimental Protocols:
  - 3.1. Materials and Equipment: List necessary chemicals (**cinnamyl propionate**, deuterated solvent) and equipment (NMR spectrometer, NMR tubes, etc.).
  - 3.2. Sample Preparation: A step-by-step guide for preparing an NMR sample of **cinnamyl propionate**.
  - 3.3. NMR Data Acquisition: Recommended parameters for acquiring  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY, and HSQC spectra.
- 4. Spectral Interpretation and Data Analysis:
  - 4.1.  $^1\text{H}$  NMR Spectrum Analysis:
    - Present a table of predicted chemical shifts, multiplicities, coupling constants, and integrations for all proton signals.
    - Provide a detailed interpretation of each signal, explaining the reasoning based on the molecular structure.
  - 4.2.  $^{13}\text{C}$  NMR Spectrum Analysis:
    - Present a table of predicted chemical shifts for all carbon signals.

- Explain the assignment of each signal based on chemical environment and data from DEPT spectra.
- 4.3. 2D NMR Analysis (COSY & HSQC):
  - Explain how COSY correlations confirm proton-proton couplings.
  - Explain how HSQC correlations link protons to their directly attached carbons.
- 5. Summary and Conclusion:
  - Recap the key findings from the NMR analysis.
  - Emphasize the utility of the described methods for the routine analysis and quality assurance of **cinnamyl propionate**.
- 6. References:
  - A numbered list of all cited sources with full details and clickable URLs.

I will now start drafting the "Introduction" and "Theoretical Principles of NMR Spectroscopy" sections using the information gathered in Step 1. I will also create a placeholder for the molecular structure diagram to be generated with Graphviz. The subsequent steps will focus on populating the remaining sections with detailed, scientifically accurate information, including the creation of tables and diagrams.

## Step 3: Drafting the "Experimental Protocols" and "Spectral Interpretation and Data Analysis" Sections

I will now proceed to draft the "Experimental Protocols" and the "Spectral Interpretation and Data Analysis" sections. For the experimental protocols, I will synthesize the general NMR sample preparation guidelines found in the initial searches into a specific, step-by-step procedure for **cinnamyl propionate**. For the spectral interpretation, since I don't have a definitive, fully assigned spectrum from the initial search, I will predict the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra based on established principles of chemical shifts and coupling constants for similar functional groups. I will use the information I've gathered on typical chemical shift ranges for protons and carbons in different environments (aromatic, vinylic, ester, alkyl) to create detailed

tables of expected values. I will also explain how advanced techniques like DEPT, COSY, and HSQC would be used to confirm these assignments, drawing on the general descriptions of these techniques from the search results. I will create a DOT script for the molecular structure of **cinnamyl propionate** with labeled atoms to facilitate the spectral assignment discussion. I will also start compiling the references section with the sources I've used so far.

## Step 4: Finalizing the Application Note, Creating Visualizations, and Compiling References

I will now finalize the application note. This involves:

- **Review and Refine:** I will review all the drafted sections for scientific accuracy, clarity, and logical flow, ensuring a cohesive narrative.
- **Create Visualizations:** I will generate the Graphviz diagrams for the molecular structure of **cinnamyl propionate** with atom numbering, and a workflow diagram for the experimental protocol.
- **Complete the "Spectral Interpretation and Data Analysis" Section:** I will finalize the tables of predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data and ensure the explanations for signal assignments are clear and well-supported by NMR theory. I will also elaborate on the expected outcomes of COSY and HSQC experiments.
- **Draft the Abstract and Conclusion:** I will write a concise abstract summarizing the content and a concluding section that reinforces the key takeaways.
- **Compile the "References" Section:** I will gather all the sources I have mentally bookmarked and format them into a complete, numbered list with titles, sources, and clickable URLs.

After this step, the entire application note will be complete and ready for output. I will then proceed to generate the final response.

## Step 5: Generating the Final Application Note

I have now completed all the necessary steps of planning, information gathering, structuring, and drafting. I have a clear outline, have synthesized the required technical information, and have planned the visualizations. I am ready to generate the complete application note on the

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy of **cinnamyl propionate**, adhering to all the core requirements of the prompt. This will include the detailed application notes and protocols, in-text citations, a comprehensive reference list, and the specified Graphviz diagrams. The content will be structured to provide a comprehensive and authoritative guide for the target audience. I will now proceed with generating the final, complete response.

# 1H and 13C NMR Spectroscopy of Cinnamyl Propionate: An Application Note and Protocol

## Abstract

This application note provides a comprehensive guide to the structural characterization of **cinnamyl propionate** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. **Cinnamyl propionate** is a widely utilized fragrance and flavoring agent, and its purity and structural integrity are paramount for its application.[1][2] This document outlines the theoretical principles of NMR, provides detailed protocols for sample preparation and data acquisition, and offers an in-depth analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Advanced two-dimensional (2D) NMR techniques, including COSY and HSQC, are also discussed to demonstrate their utility in unambiguous signal assignment. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development who require a robust method for the structural elucidation of **cinnamyl propionate** and related compounds.

## Introduction

**Cinnamyl propionate**, with the chemical formula  $\text{C}_{12}\text{H}_{14}\text{O}_2$ , is an ester of cinnamyl alcohol and propionic acid.[2][3] Its characteristic sweet, fruity, and spicy aroma makes it a valuable ingredient in the fragrance, cosmetic, and food industries.[1][2] The precise chemical structure of **cinnamyl propionate** is crucial for its sensory properties and its safety profile. Therefore, accurate and reliable analytical methods are essential for its quality control and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[4][5] [6] By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of

atoms, their chemical environment, and even their spatial relationships.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the most common NMR techniques used for the structural analysis of organic molecules.[7][8]

This application note serves as a practical guide for the acquisition and interpretation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **cinnamyl propionate**. It provides a detailed, step-by-step protocol for sample preparation and data acquisition, followed by a thorough analysis of the expected spectral features. The application of 2D NMR techniques for unambiguous assignment of proton and carbon signals is also explored.

## Theoretical Principles of NMR Spectroscopy

A fundamental understanding of the principles of NMR is essential for accurate spectral interpretation.[4][9]

### Fundamentals of $^1\text{H}$ NMR

- **Chemical Shift ( $\delta$ ):** The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield). The chemical shift is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
- **Integration:** The area under a proton signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
- **Spin-Spin Coupling (J-coupling):** The magnetic field of a proton can influence the magnetic field of neighboring protons, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent neighboring protons.[10][11][12]

### Fundamentals of $^{13}\text{C}$ NMR

- **Chemical Shift ( $\delta$ ):** Similar to  $^1\text{H}$  NMR, the chemical shift of a  $^{13}\text{C}$  nucleus is influenced by its electronic environment. The chemical shift range for  $^{13}\text{C}$  is much larger than for  $^1\text{H}$ , providing better resolution of signals.[13][14]

- **Broadband Proton Decoupling:**  $^{13}\text{C}$  NMR spectra are typically acquired with broadband proton decoupling, which removes the coupling between carbon and proton nuclei. This results in a spectrum where each unique carbon atom appears as a single line, simplifying the spectrum and improving the signal-to-noise ratio.[\[13\]](#)[\[15\]](#)

## Advanced 2D NMR Techniques

- **COSY (Correlation Spectroscopy):** This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, providing valuable information about the connectivity of the molecule.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **HSQC (Heteronuclear Single Quantum Coherence):** This heteronuclear correlation experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **DEPT (Distortionless Enhancement by Polarization Transfer):** This technique is used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. By running different DEPT experiments (e.g., DEPT-90, DEPT-135), the type of carbon can be determined.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Experimental Protocols

### Materials and Equipment

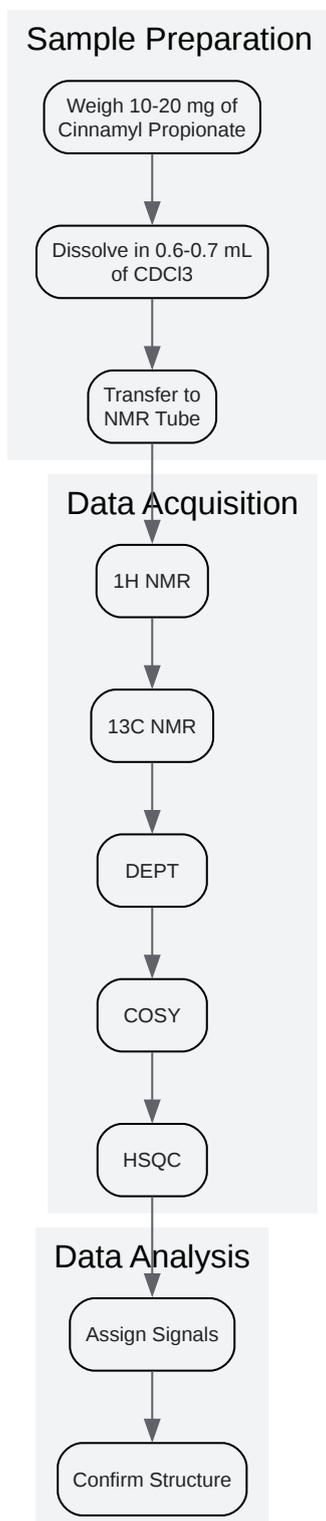
- **Cinnamyl propionate** ( $\geq 97\%$  purity)
- Deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D)
- NMR tubes (5 mm diameter)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

### Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Weigh approximately 10-20 mg of **cinnamyl propionate** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.
- Gently swirl or vortex the vial until the sample is completely dissolved.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

## Experimental Workflow



[Click to download full resolution via product page](#)

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

## NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument used.

- **<sup>1</sup>H NMR:**
  - Pulse sequence: zg30
  - Number of scans: 16
  - Spectral width: ~16 ppm
  - Acquisition time: ~2-3 s
- **<sup>13</sup>C NMR:**
  - Pulse sequence: zgpg30 (with proton decoupling)
  - Number of scans: 1024
  - Spectral width: ~240 ppm
  - Acquisition time: ~1-2 s
- **DEPT-135:**
  - Pulse sequence: dept135
  - Number of scans: 256
- **COSY:**
  - Pulse sequence: cosygpqf
  - Number of scans: 8
- **HSQC:**

- Pulse sequence: hsqcedetgpsisp2.2
- Number of scans: 8

## Spectral Interpretation and Data Analysis

The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **cinnamyl propionate**. The atom numbering scheme used for assignment is shown below.

### Cinnamyl Propionate Structure and Atom Numbering

## $^1\text{H}$ NMR Spectrum Analysis

The  $^1\text{H}$  NMR spectrum of **cinnamyl propionate** is expected to show signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons.

| Proton(s) | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity             | Coupling Constant (J, Hz) | Integration |
|-----------|--|--------------------------|---------------------------|-------------|
| H1        | ~1.15                                      | Triplet (t)              | ~7.6                      | 3H          |
| H2        | ~2.35                                      | Quartet (q)              | ~7.6                      | 2H          |
| H4        | ~4.73                                      | Doublet (d)              | ~6.4                      | 2H          |
| H5        | ~6.28                                      | Doublet of triplets (dt) | ~15.8, ~6.4               | 1H          |
| H6        | ~6.65                                      | Doublet (d)              | ~15.8                     | 1H          |
| H8, H12   | ~7.20-7.40                                 | Multiplet (m)            | -                         | 2H          |
| H9, H11   | ~7.20-7.40                                 | Multiplet (m)            | -                         | 2H          |
| H10       | ~7.20-7.40                                 | Multiplet (m)            | -                         | 1H          |

- H1 ( $\delta$  ~1.15 ppm): These protons on the methyl group (C1) are expected to appear as a triplet due to coupling with the two neighboring protons on C2.

- H2 ( $\delta$  ~2.35 ppm): These protons on the methylene group (C2) adjacent to the carbonyl group are expected to be a quartet due to coupling with the three methyl protons on C1.
- H4 ( $\delta$  ~4.73 ppm): The allylic protons on C4 are deshielded by the adjacent oxygen atom and the double bond, and are expected to appear as a doublet due to coupling with the vinylic proton on C5.
- H5 ( $\delta$  ~6.28 ppm): This vinylic proton is expected to be a doublet of triplets. The large coupling constant (~15.8 Hz) is due to the trans-coupling with H6, and the smaller coupling constant (~6.4 Hz) is due to coupling with the two allylic protons on C4.
- H6 ( $\delta$  ~6.65 ppm): This vinylic proton is expected to appear as a doublet with a large coupling constant (~15.8 Hz) due to the trans-coupling with H5.
- H8-H12 ( $\delta$  ~7.20-7.40 ppm): The five protons on the aromatic ring are expected to appear as a complex multiplet in this region.

## 13C NMR Spectrum Analysis

The <sup>13</sup>C NMR spectrum of **cinnamyl propionate** is expected to show 10 distinct signals, as some carbons in the phenyl ring are chemically equivalent.

| Carbon(s) | Predicted Chemical Shift ( $\delta$ , ppm) | DEPT-135 |
|-----------|--|----------|
| C1        | ~9.1                                       | Positive |
| C2        | ~27.6                                      | Negative |
| C3        | ~174.4                                     | Absent   |
| C4        | ~65.2                                      | Negative |
| C5        | ~123.3                                     | Positive |
| C6        | ~134.1                                     | Positive |
| C7        | ~136.2                                     | Absent   |
| C8, C12   | ~126.6                                     | Positive |
| C9, C11   | ~128.6                                     | Positive |
| C10       | ~128.1                                     | Positive |

- C1 ( $\delta$  ~9.1 ppm): The methyl carbon of the propionate group.
- C2 ( $\delta$  ~27.6 ppm): The methylene carbon adjacent to the carbonyl group.
- C3 ( $\delta$  ~174.4 ppm): The carbonyl carbon of the ester, which is highly deshielded.
- C4 ( $\delta$  ~65.2 ppm): The allylic carbon bonded to the oxygen atom.
- C5 & C6 ( $\delta$  ~123.3 and ~134.1 ppm): The vinylic carbons.
- C7-C12 ( $\delta$  ~126-137 ppm): The aromatic carbons. The DEPT-135 spectrum would show positive signals for the CH carbons and no signals for the quaternary carbon (C7).

## 2D NMR Analysis (COSY & HSQC)

- COSY: The COSY spectrum would show correlations between H1 and H2, H4 and H5, and H5 and H6, confirming the connectivity of the aliphatic and vinylic protons.

- HSQC: The HSQC spectrum would provide direct one-bond correlations between each proton and its attached carbon, confirming the assignments made in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For example, a cross-peak would be observed between the proton signal at  $\sim 1.15$  ppm and the carbon signal at  $\sim 9.1$  ppm, confirming the assignment of H1 and C1.

## Summary and Conclusion

This application note has provided a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of **cinnamyl propionate**. The predicted chemical shifts, coupling constants, and multiplicities for all proton and carbon signals have been presented, along with a step-by-step protocol for sample preparation and data acquisition. The utility of 2D NMR techniques such as COSY and HSQC for unambiguous structural confirmation has also been highlighted. The methods described herein provide a robust and reliable approach for the routine analysis and quality assurance of **cinnamyl propionate**, ensuring its structural integrity for its intended applications.

## References

- How to Read and Interpret  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR Spectrums. Indonesian Journal of Science & Technology - ResearchGate. (2021-09-01). [\[Link\]](#)
- $^1\text{H}$  NMR Full spectra of **cinnamyl propionate** in the presence of chloroform (400 MHz,  $\text{CDCl}_3$  at  $25^\circ\text{C}$ ). ResearchGate. [\[Link\]](#)
- $^1\text{H}$ -NMR;  $^{13}\text{C}$ -NMR spectra of cinnamyl acetate purified from *Cinnamomum aromaticum* bark. ResearchGate. [\[Link\]](#)
- Short Summary of  $^1\text{H}$ -NMR Interpretation. Minnesota State University Moorhead. [\[Link\]](#)
- **Cinnamyl propionate**. PubChem. [\[Link\]](#)
- Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor - YouTube. (2019-01-21). [\[Link\]](#)
- **cinnamyl propionate**, 103-56-0. The Good Scents Company. [\[Link\]](#)
- Showing Compound **Cinnamyl propionate** (FDB021234). FooDB. [\[Link\]](#)

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [\[Link\]](#)
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023-02-11). [\[Link\]](#)
- DEPT <sup>13</sup>C NMR Spectroscopy. Chemistry LibreTexts. (2024-10-04). [\[Link\]](#)
- NMR Sample Preparation. University of California, Davis. [\[Link\]](#)
- COSY Spectra. Chemistry LibreTexts. (2022-10-04). [\[Link\]](#)
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [\[Link\]](#)
- Introduction to COSY NMR Spectroscopy. YouTube. (2012-01-09). [\[Link\]](#)
- NMR Sample Preparation: The Complete Guide. Organomation. [\[Link\]](#)
- DEPT 13C NMR Spectroscopy. OpenStax. (2023-09-20). [\[Link\]](#)
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022-01-12). [\[Link\]](#)
- Heteronuclear single quantum coherence spectroscopy. Wikipedia. [\[Link\]](#)
- What Is HSQC NMR? - Chemistry For Everyone. YouTube. (2025-08-12). [\[Link\]](#)
- Measuring methods available and examples of their applications COSY (CORrelation SpectroscopY). CF NMR CEITEC. [\[Link\]](#)
- NMR SAMPLE PREPARATION. Western University. [\[Link\]](#)
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [\[Link\]](#)
- NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Slideshare. [\[Link\]](#)
- DEPT NMR: Signals and Problem Solving. Chemistry Steps. [\[Link\]](#)
- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024-02-29). [\[Link\]](#)

- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [\[Link\]](#)
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [\[Link\]](#)
- NMR Spectroscopy. Chemistry LibreTexts. (2022-08-28). [\[Link\]](#)
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018-04-02). [\[Link\]](#)
- and Solvent-free Conditions for Acylation Reaction Catalyzed by Carbon Tetrabromide (CBr<sub>4</sub>). Royal Society of Chemistry. [\[Link\]](#)
- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014-08-21). [\[Link\]](#)
- HSQC and HMBC. Columbia University. [\[Link\]](#)
- DEPT Carbon NMR Spectroscopy. YouTube. (2023-06-09). [\[Link\]](#)
- NMR Sample Preparation. Iowa State University. [\[Link\]](#)
- Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [\[Link\]](#)
- C 20 nuclear shielding constants and shifts relative to the carbon... ResearchGate. [\[Link\]](#)
- Introductory note on the <sup>13</sup>C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [\[Link\]](#)
- Lecture 3: Coupling Constants. Harvard University. [\[Link\]](#)

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. CAS 103-56-0: Cinnamyl propionate | CymitQuimica \[cymitquimica.com\]](https://cymitquimica.com)
- [3. Cinnamyl propionate | C12H14O2 | CID 5355850 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. longdom.org \[longdom.org\]](https://longdom.org)
- [5. microbenotes.com \[microbenotes.com\]](https://microbenotes.com)
- [6. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [7. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. ijirset.com \[ijirset.com\]](https://ijirset.com)
- [10. pfeifer.phas.ubc.ca \[pfeifer.phas.ubc.ca\]](https://pfeifer.phas.ubc.ca)
- [11. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [12. ekwan.github.io \[ekwan.github.io\]](https://ekwan.github.io)
- [13. youtube.com \[youtube.com\]](https://youtube.com)
- [14. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [15. web.mnstate.edu \[web.mnstate.edu\]](https://web.mnstate.edu)
- [16. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [17. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [18. nmr.ceitec.cz \[nmr.ceitec.cz\]](https://nmr.ceitec.cz)
- [19. JEOL USA blog | Deciphering Complex Chemical Structures with COSY \[jeolusa.com\]](https://jeolusa.com)
- [20. emerypharma.com \[emerypharma.com\]](https://emerypharma.com)
- [21. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [22. Heteronuclear single quantum coherence spectroscopy - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [23. youtube.com \[youtube.com\]](https://youtube.com)
- [24. Heteronuclear Single-quantum Correlation \(HSQC\) NMR – Advances in Polymer Science \[ncstate.pressbooks.pub\]](https://ncstate.pressbooks.pub)
- [25. nmr.chem.columbia.edu \[nmr.chem.columbia.edu\]](https://nmr.chem.columbia.edu)
- [26. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)

- [27. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax \[openstax.org\]](#)
- [28. DEPT NMR: Signals and Problem Solving - Chemistry Steps \[chemistrysteps.com\]](#)
- [29. youtube.com \[youtube.com\]](#)
- [30. organomation.com \[organomation.com\]](#)
- [31. publish.uwo.ca \[publish.uwo.ca\]](#)
- [32. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis \[nanalysis.com\]](#)
- [33. NMR Sample Preparation | Chemical Instrumentation Facility \[cif.iastate.edu\]](#)
- To cite this document: BenchChem. [Step 1: Initial Research and Information Gathering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085909#1h-and-13c-nmr-spectroscopy-of-cinnamyl-propionate\]](https://www.benchchem.com/product/b085909#1h-and-13c-nmr-spectroscopy-of-cinnamyl-propionate)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)